(3-Fluoropyridin-4-YL)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

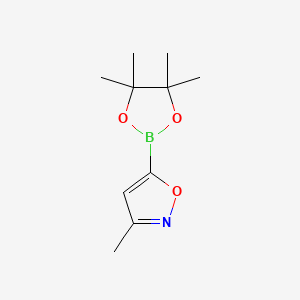

“(3-Fluoropyridin-4-YL)methanamine dihydrochloride” is a chemical compound with the CAS number 1257535-26-4 . It is used in the field of chemistry, particularly in the creation of heterocyclic building blocks and pyridines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Fluoropyridin-4-YL)methanamine dihydrochloride” include a density of 1.2±0.1 g/cm3 and a boiling point of 200.1±25.0 °C at 760 mmHg . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications

Metallation of π-Deficient Heterocyclic Compounds

The metallation of π-deficient heterocyclic compounds, specifically the study of 3-fluoropyridine metallation regioselectivity, reveals important developments in this research area. The chemoselective lithiation of 3-fluorophyridine at low temperatures using butyllithium-polyamine chelates or lithium diisopropylamide allows for directed protophilic attack at either the 2- or 4-position, depending on lithiation conditions. This process facilitates the synthesis of 2,3- or 3,4-disubstituted pyridines, demonstrating the compound's utility in chemical synthesis and material science. Theoretical quantum calculations provide insight into the regioselectivity of 3-fluoropyridine lithiation, suggesting chelation modifications that significantly alter reactivity toward lithiating agents, thus guiding the selection of optimal metallation conditions (Marsais & Quéguiner, 1983).

Clinical Studies of Fluoropyrimidines

While not directly mentioning “(3-Fluoropyridin-4-yl)methanamine dihydrochloride,” research into the clinical applications of fluoropyrimidines like 5-fluorouracil (5-FU) highlights the broader relevance of fluorinated compounds in cancer treatment. 5-FU remains a cornerstone in treating various solid tumors, with ongoing studies aiming to enhance its cytotoxicity and therapeutic effectiveness through biomodulation. The exploration of 5-FU and its prodrugs like capecitabine emphasizes the need for safer, more effective fluoropyrimidines in oncology, indirectly supporting research into related fluorinated compounds for potential medical applications (Malet-Martino & Martino, 2002).

Safety and Hazards

“(3-Fluoropyridin-4-YL)methanamine dihydrochloride” is classified as a hazardous material. The signal word is “Danger” and it falls under hazard class 8 . Some of the precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and not getting it in eyes, on skin, or on clothing (P262) .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. These compounds often interact with various receptors and enzymes in the body, but the specific targets for this compound need further investigation.

Mode of Action

As an aralkylamine , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces The fluorine atom in the compound could form a strong hydrogen bond with its target, enhancing its binding affinity

properties

IUPAC Name |

(3-fluoropyridin-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMPAHTZXHXCHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

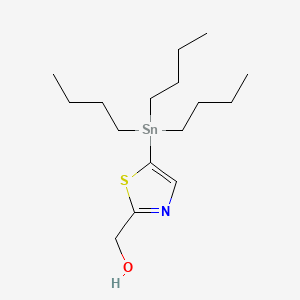

C1=CN=CC(=C1CN)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679885 |

Source

|

| Record name | 1-(3-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257535-26-4 |

Source

|

| Record name | 1-(3-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-3-fluoropyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)